molecular formula C11H10N2O4S2 B4940054 4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B4940054
M. Wt: 298.3 g/mol
InChI Key: OHAMIIBUPCBXHU-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzenesulfonamide and thiophene-2-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Carboxy-2-hydroxyphenyl)sulfamoyl]-2-thiophenecarboxylic acid
  • N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide

Uniqueness

4-[(2-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct biological activities and chemical reactivity. Its combination of a sulfonamide group and a carboxamide group makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c12-11(15)10-5-7(6-18-10)19(16,17)13-8-3-1-2-4-9(8)14/h1-6,13-14H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMIIBUPCBXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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